
N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide: is an organic compound that features a thiophene ring substituted with dimethyl groups and an ethoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act on specific molecular targets, offering possibilities for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved could include signal transduction mechanisms or metabolic processes .
Comparación Con Compuestos Similares
- 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide
- dimethenamid-P
Comparison: N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide is unique due to its ethoxyacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds like dimethenamid-P, it may exhibit different reactivity and bioactivity profiles, making it suitable for specific applications.
Propiedades
Número CAS |
87675-94-3 |
|---|---|
Fórmula molecular |
C10H15NO2S |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
N-(2,4-dimethylthiophen-3-yl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-5-9(12)11-10-7(2)6-14-8(10)3/h6H,4-5H2,1-3H3,(H,11,12) |
Clave InChI |
YYWMQLYAZDBBIX-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)NC1=C(SC=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)
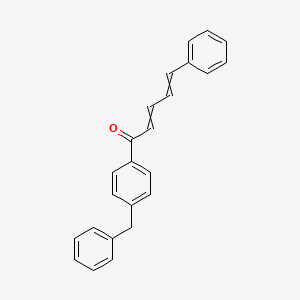
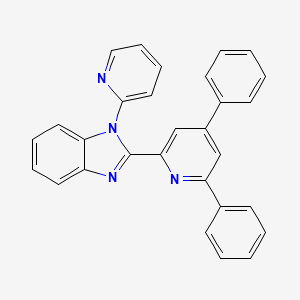
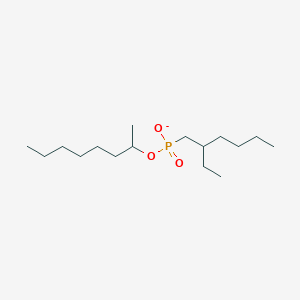
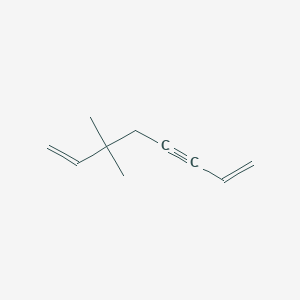
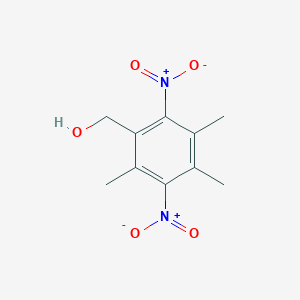
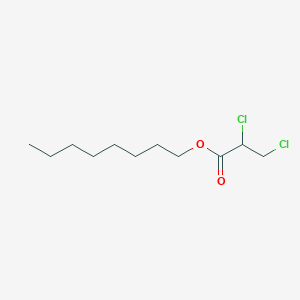
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
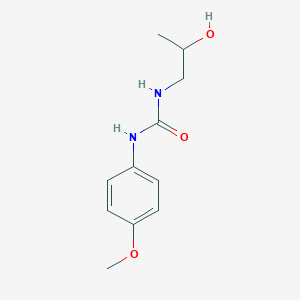
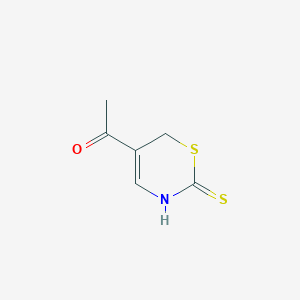
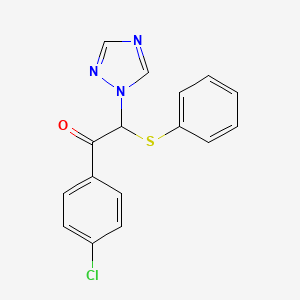
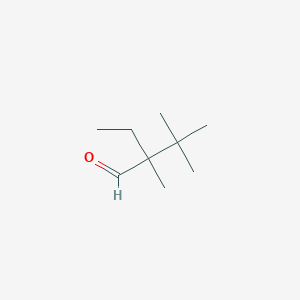
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

